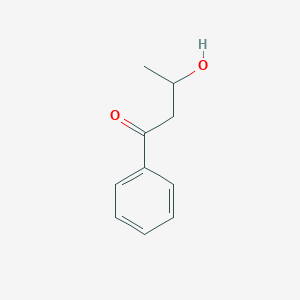

1-Butanone, 3-hydroxy-1-phenyl-

Beschreibung

BenchChem offers high-quality 1-Butanone, 3-hydroxy-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 3-hydroxy-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOAVSIGNGDTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 1-Butanone, 3-hydroxy-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 1-Butanone, 3-hydroxy-1-phenyl-, a molecule of interest in organic synthesis and potential pharmacological studies. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.

Core Structural and Physical Properties

1-Butanone, 3-hydroxy-1-phenyl-, also known as β-hydroxybutyrophenone, possesses a chemical structure characterized by a phenyl group attached to a butanone backbone with a hydroxyl group at the third carbon position. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | [1] |

| CAS Number | 13505-39-0 | [1] |

| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)O | [1] |

| InChI Key | IKOAVSIGNGDTNP-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of 1-Butanone, 3-hydroxy-1-phenyl-.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Butanone, 3-hydroxy-1-phenyl- is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, the following proton signals are anticipated: a multiplet for the aromatic protons, a multiplet for the methine proton adjacent to the hydroxyl group, a doublet of doublets for the diastereotopic methylene protons, and a doublet for the terminal methyl group. The hydroxyl proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for 1-Butanone, 3-hydroxy-1-phenyl- include signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methine carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present. Key expected absorption bands for 1-Butanone, 3-hydroxy-1-phenyl- are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (ketone, conjugated) |

| ~1600, 1450 | C=C stretch (aromatic ring) |

| ~1200-1000 | C-O stretch (alcohol) |

Experimental Protocols

Synthesis of 1-Butanone, 3-hydroxy-1-phenyl- via Aldol Condensation

A common method for the synthesis of β-hydroxy ketones is the aldol condensation. For 1-Butanone, 3-hydroxy-1-phenyl-, this involves the reaction of acetophenone with acetaldehyde under basic conditions.

Materials:

-

Acetophenone

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.

-

Add acetaldehyde dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to stir for a specified time until completion (monitoring by TLC is recommended).

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of 1-Butanone, 3-hydroxy-1-phenyl-.

Caption: General workflow for the synthesis and characterization of 1-Butanone, 3-hydroxy-1-phenyl-.

As no specific signaling pathways involving 1-Butanone, 3-hydroxy-1-phenyl- have been identified in the current literature, a diagrammatic representation of such is not applicable at this time. The provided workflow serves to outline the logical progression from starting materials to the confirmed pure compound. This guide is intended to be a living document, to be updated as more experimental data becomes available.

References

Physicochemical Characteristics of 3-Hydroxy-1-phenyl-1-butanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-phenyl-1-butanone, a ketone body with the chemical formula C₁₀H₁₂O₂, is a molecule of interest in various chemical and biological research fields. Its structure, featuring a hydroxyl group and a phenyl ring, imparts specific physicochemical properties that influence its reactivity, solubility, and potential biological activity. This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-hydroxy-1-phenyl-1-butanone, detailed experimental protocols for its synthesis and analysis, and an exploration of its involvement in relevant biological pathways.

Physicochemical Properties

The physicochemical properties of 3-hydroxy-1-phenyl-1-butanone are summarized below. It is important to note that while computed data is readily available, experimental data for this specific compound is limited. Where experimental data is unavailable, computed values from reliable sources are provided. For comparative purposes, experimental data for the closely related isomer, 3-hydroxy-4-phenyl-2-butanone, is also included and clearly delineated.

Table 1: Physicochemical Properties of 3-Hydroxy-1-phenyl-1-butanone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| CAS Number | 13505-39-0 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | --- |

| Boiling Point | No experimental data available. | --- |

| Melting Point | No experimental data available. | --- |

| Solubility | No specific experimental data available. Predicted to be soluble in organic solvents. | --- |

| pKa (acidic) | 13.9 (Predicted) | --- |

| LogP (XLogP3-AA) | 1.3 | PubChem[1] |

| Density | No experimental data available. | --- |

| Refractive Index | No experimental data available. | --- |

Table 2: Experimental Physicochemical Properties of 3-Hydroxy-4-phenyl-2-butanone (Isomer for Comparison)

| Property | Value | Source |

| Specific Gravity | 1.080 - 1.086 @ 25°C | The Good Scents Company[2] |

| Vapor Pressure | 0.0027 mm/Hg @ 25°C | Parchem[3] |

| Water Solubility | 1.509e+004 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

| Solubility | Soluble in alcohol | The Good Scents Company[2] |

Experimental Protocols

Synthesis of (S)-(+)-3-Hydroxy-1-phenyl-1-butanone

A detailed protocol for the enantiospecific synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone via bakers' yeast reduction of 1-phenyl-1,3-butanedione has been reported.

Materials:

-

1-phenyl-1,3-butanedione

-

Bakers' yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Chloroform-ether (60:40) elution solvent

Procedure:

-

A mixture of sucrose (30 g) and fresh bakers' yeast (20 g) in water (150 mL) is stirred at 30°C for 1 hour to initiate fermentation.

-

1-phenyl-1,3-butanedione (1 g) is then added to the fermenting mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then continuously extracted with ethyl acetate for 48 hours.

-

The ethyl acetate extract is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a chloroform-ether (60:40) mixture as the eluent to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone.

Purification

Purification of the synthesized product is achieved through column chromatography as described in the synthesis protocol. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for (S)-(+)-3-hydroxy-1-phenyl-1-butanone are a doublet for the methyl protons, a doublet for the methylene protons, and a multiplet for the methine proton, in addition to the aromatic proton signals.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the IR spectrum. Key expected absorbances include a broad O-H stretch (around 3400 cm⁻¹) and a strong C=O stretch (around 1670 cm⁻¹).

Mass Spectrometry (MS)

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Use a suitable capillary column (e.g., HP-5MS). A typical temperature program could be: initial temperature of 40°C held for 3 minutes, ramp at 3°C/minute to 160°C, then ramp at 10°C/minute to 200°C.[4]

-

MS Detection: The mass spectrometer will detect the fragmented ions, and the resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the compound.

Biological Context: The 3-Hydroxy-2-Butanone Pathway

While 3-hydroxy-1-phenyl-1-butanone itself is not directly implicated in major signaling pathways, the structurally related molecule, 3-hydroxy-2-butanone (acetoin), is a key intermediate in the 2,3-butanediol metabolic pathway. This pathway is significant in certain bacteria, such as the plant pathogen Pectobacterium carotovorum, where it plays a role in virulence.[5][6] The pathway helps to prevent the excessive acidification of the cytoplasm and the external environment.[7]

The key steps in the 3-hydroxy-2-butanone (acetoin) pathway in Pectobacterium carotovorum are as follows:

-

Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (encoded by the budB gene).[5][6]

-

α-Acetolactate to Acetoin: α-acetolactate is decarboxylated to produce acetoin (3-hydroxy-2-butanone). This step is catalyzed by α-acetolactate decarboxylase .[8]

-

Acetoin to 2,3-Butanediol: Acetoin is then reduced to 2,3-butanediol in a reaction catalyzed by 2,3-butanediol dehydrogenase .[6]

-

Alternative pathway from α-Acetolactate: α-acetolactate can also be non-enzymatically or enzymatically converted to diacetyl, which can then be reduced to acetoin and subsequently to 2,3-butanediol.[5]

Below is a diagram of this metabolic pathway generated using the DOT language.

Experimental Workflow for Synthesis and Analysis

The logical flow from synthesis to characterization of 3-hydroxy-1-phenyl-1-butanone can be visualized as follows.

References

- 1. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. parchem.com [parchem.com]

- 4. 3-hydroxy-1-phenyl-2-butanone [webbook.nist.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of β-Hydroxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of β-hydroxybutyrophenone, a beta-hydroxy ketone of significant interest in organic synthesis and medicinal chemistry. Beta-hydroxy ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1][2] This document outlines a common synthetic route, the Reformatsky reaction, and details the analytical techniques used for its characterization.

Synthesis of β-Hydroxybutyrophenone via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters or ketones by reacting an α-halo ester or α-halo ketone with a carbonyl compound in the presence of metallic zinc.[1][3] This reaction is particularly useful as it avoids the self-condensation issues that can arise with base-catalyzed aldol reactions.[4] For the synthesis of β-hydroxybutyrophenone, acetophenone and an α-bromoester such as ethyl bromoacetate are common starting materials.

Reaction Scheme:

Acetophenone reacts with ethyl bromoacetate in the presence of zinc to form an organozinc intermediate, which then adds to the carbonyl group of acetophenone. Subsequent acidic workup yields the final product, β-hydroxybutyrophenone.[4][5]

Experimental Protocol: Synthesis of β-Hydroxybutyrophenone

This protocol describes a typical laboratory-scale synthesis of β-hydroxybutyrophenone.

| Step | Procedure | Reagents and Conditions | Observations |

| 1 | Activation of Zinc: Place zinc dust in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine and gently heat under a nitrogen atmosphere until the purple iodine vapor disappears. This activates the zinc surface. | Zinc dust (1.2 eq), Iodine (catalytic amount), Nitrogen atmosphere, Gentle heating. | The grey zinc dust will appear slightly more metallic. |

| 2 | Reaction Setup: Allow the flask to cool to room temperature. Add dry toluene to the flask. In the dropping funnel, prepare a solution of acetophenone and ethyl bromoacetate in dry toluene. | Dry Toluene, Acetophenone (1.0 eq), Ethyl bromoacetate (1.1 eq). | A clear, colorless solution is formed in the dropping funnel. |

| 3 | Initiation: Add a small portion of the acetophenone/ethyl bromoacetate solution to the zinc suspension and gently warm the mixture until the reaction begins, as indicated by a slight bubbling and a change in color. | Gentle warming (e.g., with a heat gun). | The reaction mixture may become cloudy or slightly exothermic. |

| 4 | Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. | Dropwise addition, maintain gentle reflux. | The reaction mixture will likely turn a greyish or brownish color. |

| 5 | Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Reflux for 30-60 min, TLC monitoring. | The starting materials (acetophenone and ethyl bromoacetate) should be consumed. |

| 6 | Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 10% sulfuric acid with vigorous stirring to quench the reaction and dissolve any unreacted zinc. | Ice bath, 10% Sulfuric Acid. | The mixture will separate into two layers (organic and aqueous). |

| 7 | Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers. | Diethyl ether. | The product will be in the organic layer. |

| 8 | Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. | Saturated NaHCO3, Brine. | This removes any remaining acid and salts. |

| 9 | Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | Anhydrous Na2SO4, Rotary evaporator. | A crude oil or solid will be obtained. |

| 10 | Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. | Silica gel column chromatography, Hexane/Ethyl Acetate. | The pure β-hydroxybutyrophenone is isolated. |

Synthesis Pathway Diagram

Caption: Synthesis of β-hydroxybutyrophenone via the Reformatsky reaction.

Characterization of β-Hydroxybutyrophenone

The structure and purity of the synthesized β-hydroxybutyrophenone are confirmed using various spectroscopic techniques.

Experimental Protocol: Characterization

| Technique | Sample Preparation | Instrument Parameters | Expected Observations |

| ¹H NMR | Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). | 400 MHz or 500 MHz NMR spectrometer. | Signals corresponding to aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. |

| ¹³C NMR | Dissolve a sufficient amount of the purified product in a deuterated solvent (e.g., CDCl₃). | 100 MHz or 125 MHz NMR spectrometer. | Signals for the carbonyl carbon, aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon. |

| IR | Prepare a thin film of the liquid sample on a salt plate (NaCl or KBr) or prepare a KBr pellet for a solid sample. | Fourier-Transform Infrared (FTIR) spectrometer. | A broad O-H stretch, a strong C=O stretch, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.[6] |

| Mass Spec | Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). | Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer. | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of β-hydroxybutyrophenone.[7] |

Summary of Spectroscopic Data

The following table summarizes the expected characteristic signals for β-hydroxybutyrophenone.

| Technique | Expected Chemical Shifts / Frequencies / m/z | Assignment |

| ¹H NMR (CDCl₃) | δ 7.2-8.0 ppm (multiplet, 5H) | Aromatic protons |

| δ ~5.1 ppm (multiplet, 1H) | -CH(OH)- | |

| δ ~2.8 ppm (doublet of doublets, 2H) | -CH₂-C=O | |

| δ ~2.5 ppm (singlet, 1H, broad) | -OH | |

| δ ~1.2 ppm (doublet, 3H) | -CH₃ | |

| ¹³C NMR (CDCl₃) | δ ~200 ppm | C=O |

| δ ~127-137 ppm | Aromatic carbons | |

| δ ~68 ppm | -CH(OH)- | |

| δ ~45 ppm | -CH₂-C=O | |

| δ ~22 ppm | -CH₃ | |

| IR (thin film) | ~3400 cm⁻¹ (broad) | O-H stretch |

| ~3060 cm⁻¹ | Aromatic C-H stretch | |

| ~2970, 2930 cm⁻¹ | Aliphatic C-H stretch | |

| ~1680 cm⁻¹ | C=O stretch (ketone) | |

| ~1600, 1450 cm⁻¹ | Aromatic C=C stretch | |

| Mass Spec (ESI+) | m/z 165.08 | [M+H]⁺ |

| m/z 147.07 | [M - H₂O + H]⁺ | |

| m/z 105.03 | [C₆H₅CO]⁺ |

Characterization Workflow Diagram

Caption: Workflow for the spectroscopic characterization of β-hydroxybutyrophenone.

This guide provides a foundational understanding of the synthesis and characterization of β-hydroxybutyrophenone. Researchers and drug development professionals can adapt and optimize these protocols to suit their specific laboratory conditions and research objectives. The detailed characterization data serves as a benchmark for confirming the successful synthesis of this versatile chemical intermediate.

References

- 1. psiberg.com [psiberg.com]

- 2. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]

- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 4. recnotes.com [recnotes.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-Hydroxy-1-phenylbutan-1-one. Due to the limited availability of a complete, unified dataset for this specific molecule, this document summarizes known data, highlights data for closely related isomers where relevant, and provides standardized experimental protocols for the acquisition of such spectroscopic information.

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol [1]

CAS Number: 13505-39-0[1]

Synonyms: 3-Hydroxy-1-phenylbutan-1-one, β-Hydroxybutyrophenone[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data: Specific experimental ¹H NMR data for 1-Butanone, 3-hydroxy-1-phenyl- is not available in the reviewed literature.

¹³C NMR Data: While public databases indicate the existence of ¹³C NMR data for 3-Hydroxy-1-phenylbutan-1-one, the specific chemical shift values are not provided.[1]

| Carbon Atom | Chemical Shift (ppm) |

| C=O | Data not available |

| Aromatic C | Data not available |

| CH(OH) | Data not available |

| CH₂ | Data not available |

| CH₃ | Data not available |

| Table 1: ¹³C NMR Data for 1-Butanone, 3-hydroxy-1-phenyl- |

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 1-Butanone, 3-hydroxy-1-phenyl- is not available in the reviewed literature. Expected characteristic absorption bands are listed below based on the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3500 - 3200 (broad) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (ketone) | 1715 - 1680 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (alcohol) | 1260 - 1050 |

| Table 2: Predicted IR Absorption Bands for 1-Butanone, 3-hydroxy-1-phenyl- |

Mass Spectrometry (MS)

GC-MS data for 3-Hydroxy-1-phenylbutan-1-one is indicated in public databases, but the fragmentation pattern is not detailed.[1] The expected molecular ion peak and potential major fragments are outlined below.

| Fragment | m/z | Description |

| [M]⁺ | 164.08 | Molecular Ion |

| [M-CH₃]⁺ | 149.06 | Loss of a methyl group |

| [M-H₂O]⁺ | 146.07 | Loss of water |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

| Table 3: Predicted Mass Spectrometry Fragmentation for 1-Butanone, 3-hydroxy-1-phenyl- |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1-Butanone, 3-hydroxy-1-phenyl- are not available. The following are general methodologies that can be applied.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to approximately 200-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids/oils): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 1-Butanone, 3-hydroxy-1-phenyl-, this is typically done via Gas Chromatography (GC-MS).

-

Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

GC Conditions (for GC-MS):

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components.

-

-

MS Conditions:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Detection: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like 1-Butanone, 3-hydroxy-1-phenyl-.

Caption: Workflow for Spectroscopic Characterization.

References

In-Depth Technical Guide: 3-Hydroxy-1-Phenyl-1-Butanone (CAS 13505-39-0)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

3-Hydroxy-1-phenyl-1-butanone, also known as β-hydroxybutyrophenone, is a chemical compound with the CAS number 13505-39-0. It belongs to the class of β-hydroxy ketones, which are characterized by a hydroxyl group on the beta carbon relative to a carbonyl group. This structural motif is found in various natural products and synthetic compounds of biological interest.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxy-1-phenyl-1-butanone is presented in the table below.

| Property | Value | Source |

| CAS Number | 13505-39-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | [1] |

| Synonyms | β-hydroxybutyrophenone, 3-Hydroxy-1-phenyl-1-butanone | [1] |

| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)O | [1] |

| InChI Key | IKOAVSIGNGDTNP-UHFFFAOYSA-N | [1] |

Spectral Data

The structural characterization of 3-Hydroxy-1-phenyl-1-butanone is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | δ 1.31 (3H, d, J=6.5 Hz), 3.10 (2H, d, J=6.0 Hz), 4.35 (1H, m), 7.46 (3H, m), 7.93 (2H, dd, Jortho=8.0 Hz, Jmeta=2.0 Hz) |

| IR (neat) | 3440, 3045, 2950, 1670, 1590, 1200, 1105, 1040 cm⁻¹ |

| Mass Spectrometry (m/z) | 164 (M+), 146, 105, 77 |

Synthesis and Experimental Protocols

The synthesis of 3-Hydroxy-1-phenyl-1-butanone can be achieved through various synthetic routes, including aldol condensation reactions and biocatalytic reductions. A detailed experimental protocol for the enantiospecific synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone using baker's yeast is provided below.

Enantiospecific Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone via Baker's Yeast Reduction

This protocol describes the chemo- and enantio-selective reduction of 1-phenyl-1,3-butanedione to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high enantiomeric purity.

Experimental Protocol:

-

Preparation of the Fermentation Medium: A suspension of baker's yeast (Saccharomyces cerevisiae) is prepared in a sugar-water solution.

-

Substrate Addition: 1-Phenyl-1,3-butanedione is added to the fermenting yeast suspension.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, allowing the yeast enzymes to selectively reduce the carbonyl group at the 3-position.

-

Work-up and Extraction: The reaction mixture is filtered to remove the yeast cells. The filtrate is then extracted with an organic solvent, such as diethyl ether.

-

Purification: The crude product obtained after evaporation of the solvent is purified by column chromatography on silica gel using a chloroform-ether mixture as the eluent.

-

Characterization: The purified (S)-(+)-3-hydroxy-1-phenyl-1-butanone is characterized by its spectroscopic data (NMR, IR) and its optical rotation is measured.

Caption: Experimental workflow for the synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.

Biological Activity and Potential Applications

Direct biological studies on 3-Hydroxy-1-phenyl-1-butanone are limited in the publicly available scientific literature. However, the β-hydroxy ketone moiety is present in numerous compounds with diverse pharmacological activities. Based on the activities of structurally related molecules, potential areas of interest for 3-Hydroxy-1-phenyl-1-butanone include:

-

Anti-inflammatory Activity: Many chalcones and their derivatives, which share structural similarities, exhibit anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB and MAPK.

-

Antioxidant Activity: The phenolic group in some related structures suggests potential radical scavenging and antioxidant properties.

-

Antimicrobial Activity: β-hydroxy ketones have been investigated for their antibacterial and antifungal activities.

-

Cytotoxic Activity: Certain derivatives of 1,3-diphenylpropan-1-ones have demonstrated cytotoxic effects against cancer cell lines.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway for the action of 3-Hydroxy-1-phenyl-1-butanone is proposed below. This pathway is based on the known mechanisms of similar anti-inflammatory agents and should be considered a theoretical framework for future investigation.

Caption: Hypothetical anti-inflammatory signaling pathway for 3-Hydroxy-1-phenyl-1-butanone.

Future Directions and Research Opportunities

The lack of extensive biological data for 3-Hydroxy-1-phenyl-1-butanone presents a clear opportunity for further research. Key areas for future investigation include:

-

Systematic Biological Screening: A comprehensive evaluation of its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives could identify compounds with enhanced potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are necessary for any potential therapeutic development.

References

The Rising Potential of 3-Hydroxy-1-phenyl-1-butanone Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of drug discovery. In this context, the structural motif of 3-hydroxy-1-phenyl-1-butanone has emerged as a promising scaffold for the development of new pharmacologically active molecules. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-hydroxy-1-phenyl-1-butanone derivatives, focusing on their potential as antimicrobial, anti-inflammatory, and anticancer agents. While direct and extensive research on a wide array of these specific derivatives is still maturing, this paper consolidates available data and draws parallels from structurally related compounds, such as chalcones and other β-hydroxy ketones, to illuminate the therapeutic potential and guide future research directions.

Synthesis of 3-Hydroxy-1-phenyl-1-butanone and its Analogs

The synthesis of 3-hydroxy-1-phenyl-1-butanone and its derivatives can be achieved through various established organic synthesis methodologies. A common approach involves the aldol condensation of an appropriate acetophenone with a suitable aldehyde, followed by a reduction of the resulting α,β-unsaturated ketone. Asymmetric synthesis techniques can be employed to obtain specific stereoisomers, which can be crucial for biological activity.

Below is a generalized workflow for the synthesis of 3-hydroxy-1-phenyl-1-butanone derivatives.

Caption: Generalized synthetic route to 3-hydroxy-1-phenyl-1-butanone derivatives.

Antimicrobial Activity

Derivatives of β-hydroxy ketones and structurally related compounds have demonstrated notable antimicrobial properties. The presence of both a hydroxyl and a carbonyl group in the 3-hydroxy-1-phenyl-1-butanone scaffold provides key pharmacophoric features that can interact with microbial targets.

Quantitative Data on Antimicrobial Activity of Related Compounds

While specific data for a series of 3-hydroxy-1-phenyl-1-butanone derivatives is limited, the following table summarizes the antimicrobial activity of structurally similar compounds, providing an indication of the potential of this class.

| Compound Class | Derivative/Substituent | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Hydroxyacetophenone | 2-hydroxy-5-methylphenyl derivative | E. coli | Good antibacterial activity | [1] |

| Hydroxyacetophenone | 4-hydroxy-2-methylphenyl derivative | K. pneumoniae | Good antibacterial activity | [1] |

| Pyridazinone | 6-phenyl-pyridazin-3-one derivative | S. pyogenes, E. coli | Excellent activity | [2] |

| Flavone | 3-hydroxy flavone esters | B. subtilis, S. aureus, E. coli, P. aeruginosa | Comparable to standard antibiotics | [3][4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

A standardized protocol for determining the MIC of a compound against bacterial strains is as follows:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Preparation of Compound Dilutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. A series of twofold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is of paramount importance. Chalcones and other related phenyl ketone derivatives have shown significant anti-inflammatory properties, suggesting that 3-hydroxy-1-phenyl-1-butanone derivatives could also be active in this area.

Potential Signaling Pathways

The anti-inflammatory activity of many phenolic compounds is mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway by 3-hydroxy-1-phenyl-1-butanone derivatives.

Quantitative Data on Anti-inflammatory Activity of Related Compounds

The following table presents anti-inflammatory data for compounds structurally related to 3-hydroxy-1-phenyl-1-butanone.

| Compound Class | Derivative/Substituent | Assay | Activity (% Inhibition / IC50) | Reference |

| Phenyl Ketone | Isobutyl-substituted | NAFLD in HepG2 cells | EC50 ≤ 13.5 μM | [5] |

| Thiourea of Naproxen | m-anisidine derivative | Carrageenan-induced paw edema | 54.01% inhibition | [6] |

| 3-Arylphthalide | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production in RAW 264.7 cells | Strong inhibition | [7][8] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Quantification (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Chalcones and flavones, which share the phenyl propanone skeleton with 3-hydroxy-1-phenyl-1-butanone, have been extensively studied for their anticancer properties.[9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Potential Mechanisms of Anticancer Activity

The anticancer effects of related compounds often involve the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt survival pathway.

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activity of structurally similar compounds against various cancer cell lines.

| Compound Class | Derivative/Substituent | Cell Line | Activity (IC50) | Reference |

| Quinolone-3-carboxamide | N-(pyridin-3-yl)-4-hydroxy-6-methyl derivative | Caco-2 | 98 µM | |

| Quinolone-3-carboxamide | N-(3-chlorophenyl)-4-hydroxy-6-methyl derivative | Caco-2 | 13 µM | |

| Flavanone | Farrerol derivative | Bel-7402, HL-60, BGC-823, KB | Good activity | |

| Chalcone | 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76-40.83 µM | [9] |

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The 3-hydroxy-1-phenyl-1-butanone scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structurally related compounds strongly suggests that derivatives of this core structure are likely to possess significant antimicrobial, anti-inflammatory, and anticancer properties. The presence of hydroxyl and carbonyl functional groups provides opportunities for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 3-hydroxy-1-phenyl-1-butanone derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further preclinical and clinical development. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating and advancing these research efforts. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

- 1. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 1-Butanone, 3-hydroxy-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-butanone, 3-hydroxy-1-phenyl-, a chiral β-hydroxy ketone with potential applications in pharmaceutical research and development. This document details the synthesis, separation, and distinct properties of the (R)- and (S)-enantiomers, offering valuable insights for researchers engaged in stereoselective synthesis and the evaluation of chiral compounds.

Physicochemical Properties of Stereoisomers

The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of 1-butanone, 3-hydroxy-1-phenyl- results in differences in their interaction with plane-polarized light, a property known as optical activity. A summary of their key physicochemical properties is presented below.

| Property | (R)-3-hydroxy-1-phenyl-1-butanone | (S)-3-hydroxy-1-phenyl-1-butanone | Racemic (±)-3-hydroxy-1-phenyl-1-butanone |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [1] | 164.20 g/mol [1] |

| Appearance | Solid (predicted) | Oil[2] | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Specific Rotation ([α]D) | +55.2° (c=1.35, CHCl₃) | -55.2° (c=1.35, CHCl₃) (calculated) | 0° |

| Enantiomeric Purity | >98% (achievable via biocatalytic reduction) | >98% (achievable via biocatalytic reduction)[2] | 50:50 mixture of (R) and (S) |

Note: The specific rotation for the (S)-enantiomer is reported as +55.2° (c=1.35, CHCl₃)[2]. The value for the (R)-enantiomer is therefore predicted to be equal in magnitude and opposite in sign. The appearance of the (S)-enantiomer is described as an oil, while the racemic form's state at room temperature is not consistently specified.

Synthesis of Stereoisomers

The preparation of enantiomerically pure forms of 1-butanone, 3-hydroxy-1-phenyl- is crucial for evaluating their individual biological activities. Both stereoselective synthesis and resolution of the racemate are viable approaches.

Enantioselective Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone

A highly efficient method for the synthesis of the (S)-enantiomer involves the asymmetric reduction of the prochiral precursor, 1-phenyl-1,3-butanedione, using baker's yeast (Saccharomyces cerevisiae)[2]. This biocatalytic approach offers high enantioselectivity, yielding the (S)-(+)-enantiomer with an enantiomeric purity of over 98%[2].

Experimental Protocol: Baker's Yeast Reduction

This protocol is adapted from the literature for the gram-scale synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.

Materials:

-

1-phenyl-1,3-butanedione

-

Baker's yeast (commercially available)

-

Sucrose

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flask of suitable size, dissolve sucrose in warm water to create a solution.

-

Add fresh baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.

-

Allow the yeast suspension to ferment for a period of time, typically 30-60 minutes, at a controlled temperature (e.g., 30-35 °C).

-

Dissolve 1-phenyl-1,3-butanedione in a minimal amount of ethanol and add it dropwise to the fermenting yeast suspension.

-

Maintain the reaction mixture at a constant temperature and stir for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, centrifuge or filter the mixture to remove the yeast cells.

-

Saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.

-

Determine the enantiomeric purity using chiral HPLC or by NMR spectroscopy with a chiral shift reagent.

Workflow for the Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone

Caption: Workflow for the biocatalytic synthesis of the (S)-enantiomer.

Synthesis of (R)-(-)-3-hydroxy-1-phenyl-1-butanone

The synthesis of the (R)-enantiomer can be achieved through various asymmetric chemical reduction methods. One common approach is the use of chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, for the asymmetric hydrogenation or transfer hydrogenation of 1-phenyl-1,3-butanedione.

Experimental Protocol: Asymmetric Transfer Hydrogenation (Conceptual)

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 1-phenyl-1,3-butanedione to favor the (R)-enantiomer. The specific chiral catalyst and reaction conditions would need to be optimized based on literature precedents for similar substrates.

Materials:

-

1-phenyl-1,3-butanedione

-

Chiral ruthenium or rhodium catalyst (e.g., (R,R)-TsDPEN-Ru catalyst)

-

Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

-

Add the hydrogen donor to the catalyst solution.

-

Add the substrate, 1-phenyl-1,3-butanedione, to the reaction mixture.

-

Stir the reaction at the optimal temperature for a specified period, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the (R)-(-)-3-hydroxy-1-phenyl-1-butanone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship for Asymmetric Synthesis

Caption: Pathways to enantiomerically enriched products.

Enantiomeric Separation

For obtaining both enantiomers from a racemic mixture, chiral high-performance liquid chromatography (HPLC) is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC Separation (General Approach)

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H)

Mobile Phase Development:

-

Initial Screening: Begin with a mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

-

Modifier Adjustment: If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

-

Additive Introduction: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can significantly improve peak shape and resolution.

-

Flow Rate Optimization: Adjust the flow rate to optimize the balance between resolution and analysis time.

Detection:

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data specifically detailing the distinct biological activities of the (R)- and (S)-enantiomers of 1-butanone, 3-hydroxy-1-phenyl-. However, the principle of stereospecificity in drug action is well-established. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

For many β-hydroxy ketones and related structures, one enantiomer is often found to be significantly more active or to have a different mode of action than the other. It is therefore imperative for any drug development program involving 1-butanone, 3-hydroxy-1-phenyl- to evaluate the biological activities of the individual, enantiomerically pure stereoisomers.

Future research should focus on elucidating the specific interactions of (R)- and (S)-3-hydroxy-1-phenyl-1-butanone with relevant biological targets and their downstream effects on signaling pathways. This will be critical in determining the therapeutic potential and safety profile of each enantiomer.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where the enantiomers of a chiral molecule, such as 1-butanone, 3-hydroxy-1-phenyl-, could differentially modulate a signaling pathway. This is a generalized representation and is not based on specific experimental data for this compound.

Caption: Differential modulation of a signaling pathway by enantiomers.

Conclusion

The stereoisomers of 1-butanone, 3-hydroxy-1-phenyl- represent a compelling area for further investigation in drug discovery and development. The ability to synthesize enantiomerically pure forms of this compound, as outlined in this guide, is the first critical step. The significant gap in the understanding of the specific biological activities of the (R)- and (S)-enantiomers highlights a key area for future research. A thorough evaluation of the stereospecific pharmacology and toxicology of these compounds is essential to unlock their full therapeutic potential.

References

Discovery and isolation of 3-hydroxy-1-phenyl-1-butanone from natural sources

An In-depth Technical Guide on the Synthesis and Occurrence of Phenylbutanones

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: Investigation into 3-hydroxy-1-phenyl-1-butanone and Related Natural Compounds

Executive Summary

This technical guide addresses the discovery and isolation of 3-hydroxy-1-phenyl-1-butanone. A thorough review of scientific literature indicates that 3-hydroxy-1-phenyl-1-butanone has not been reported as a compound isolated directly from natural sources such as plants or microorganisms. However, it can be efficiently synthesized using a biocatalytic method employing baker's yeast (Saccharomyces cerevisiae), which represents a "natural" and green chemistry approach to obtaining the chiral (S)-(+)-enantiomer.

Furthermore, isomers of this compound, specifically 3-hydroxy-4-phenyl-2-butanone and 3-hydroxy-1-phenyl-2-butanone , have been identified as naturally occurring volatile constituents in thyme honey.[1] This guide provides detailed protocols for both the biocatalytic synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone and a general methodology for the extraction and analysis of its naturally occurring isomers from honey.

Section 1: Biocatalytic Synthesis of (S)-(+)-3-Hydroxy-1-phenyl-1-butanone

The most prominent method for producing 3-hydroxy-1-phenyl-1-butanone via a biological system is the asymmetric reduction of a diketone precursor by baker's yeast. This process is highly selective, targeting only one of the two carbonyl groups and yielding a product with high enantiomeric purity.[2][3][4]

Experimental Protocol: Baker's Yeast Reduction

This protocol is adapted from the enantiospecific synthesis method described by Chênevert and Thiboutot (1986).[2]

Materials:

-

1-phenyl-1,3-butanedione (starting material)

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Tap water

-

Ethyl acetate

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for fermentation and extraction

-

Rotary evaporator

-

Chromatography column (silica gel)

Procedure:

-

Yeast Fermentation: A suspension of baker's yeast and sucrose in tap water is prepared in a fermentation flask. The mixture is allowed to ferment at room temperature until carbon dioxide evolution is observed.

-

Substrate Addition: The starting material, 1-phenyl-1,3-butanedione, is added to the actively fermenting yeast suspension.

-

Reaction: The mixture is stirred at room temperature for an extended period (typically 24-48 hours) to allow for the enzymatic reduction of the substrate. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up and Extraction:

-

Upon completion, diatomaceous earth is added to the mixture to facilitate filtration.

-

The yeast cake is filtered and washed thoroughly with water and ethyl acetate.[6]

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is saturated with sodium chloride before being extracted multiple times with ethyl acetate.[6]

-

-

Purification:

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel to yield pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.[2]

-

Data Presentation: Synthesis of (S)-(+)-3-Hydroxy-1-phenyl-1-butanone

The following table summarizes the quantitative data from the biocatalytic reduction.

| Parameter | Value | Reference |

| Starting Material | 1-phenyl-1,3-butanedione | [2] |

| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | [2] |

| Product | (S)-(+)-3-hydroxy-1-phenyl-1-butanone | [2] |

| Yield | 33% (40% based on recovered starting material) | [2] |

| Enantiomeric Purity (ee) | > 98% | [2][3][4] |

| ¹H NMR (CDCl₃, 200 MHz) | δ: 1.30 (3H, d), 2.95 (1H, d), 3.05 (2H, d), 4.35 (1H, m), 7.46 (3H, m), 7.93 (2H, m) | [2] |

| Mass Spectrometry (m/e) | 164 (M⁺, 11%), 146 (17%), 105 (100%), 77 (53%) | [2] |

Visualization: Biocatalytic Synthesis Workflow

Caption: Workflow for the biocatalytic synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.

Section 2: Natural Occurrence and Isolation of Isomeric Phenylbutanones

While 3-hydroxy-1-phenyl-1-butanone is not found in nature, related isomers have been identified as key volatile markers in specific types of honey. Research on Greek thyme honey has identified 3-hydroxy-4-phenyl-2-butanone and 3-hydroxy-1-phenyl-2-butanone as potential botanical markers.[1]

Experimental Protocol: Isolation of Volatiles from Honey

The standard method for analyzing volatile and semi-volatile compounds from a complex matrix like honey is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

Materials:

-

Honey sample (e.g., Thyme honey)

-

Saturated Sodium Chloride (NaCl) solution

-

Deionized water

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME device with appropriate fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: A known amount of honey is dissolved in deionized water (and/or saturated NaCl solution to improve volatile release) in a headspace vial. An internal standard is added for quantification.[7][10][11]

-

Equilibration: The sealed vial is placed in a thermostatically controlled bath (e.g., 60°C) and allowed to equilibrate for a set time (e.g., 15 minutes) with stirring. This allows volatiles to partition into the headspace.[7][9]

-

SPME Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-40 minutes) while maintaining the temperature and stirring. The volatile compounds adsorb onto the fiber coating.[7][11]

-

Desorption and GC-MS Analysis:

-

The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C).

-

The adsorbed volatiles are thermally desorbed from the fiber and transferred to the GC column.

-

Compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds are then detected and identified by the mass spectrometer.

-

Data Presentation: Isomers Identified in Thyme Honey

The following table summarizes data regarding the naturally occurring isomers.

| Parameter | Value | Reference |

| Natural Source | Greek Thyme Honey | [1] |

| Identified Isomers | 3-hydroxy-4-phenyl-2-butanone3-hydroxy-1-phenyl-2-butanone | [1] |

| Analytical Method | Solid-Phase Microextraction (SPME)Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

| Relative Abundance | 14.7% of total peak area (combined) | [1] |

| Proposed Role | Potential botanical markers for thyme honey | [1] |

Visualization: Honey Volatile Analysis Workflow

Caption: General workflow for the analysis of volatile compounds in honey using HS-SPME-GC-MS.

References

- 1. Comparison of the volatile composition in thyme honeys from several origins in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Response Surface Methodology to Optimize the Isolation of Dominant Volatile Compounds from Monofloral Greek Thyme Honey Using SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. digitalcommons.coastal.edu [digitalcommons.coastal.edu]

Elucidation of the Bio-Pharmacological Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Review of Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-. A comprehensive review of available literature indicates a notable absence of in-depth pharmacological studies specifically focused on this compound. While chemical and physical properties are documented in various databases, dedicated research into its biological activities, molecular targets, and effects on signaling pathways appears to be limited. This document summarizes the available chemical information and explores the biological activities of structurally related compounds to provide a contextual framework in the absence of direct evidence.

Chemical Identity of 1-Butanone, 3-hydroxy-1-phenyl-

1-Butanone, 3-hydroxy-1-phenyl- is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .[1][2] It is structurally a butyrophenone derivative with a hydroxyl group at the third carbon position.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | [2] |

| Molecular Formula | C10H12O2 | [2][3][4] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 13505-39-0 | [2][4] |

Review of Biological Activities of Structurally Related Compounds

In the absence of direct mechanism of action studies for 1-Butanone, 3-hydroxy-1-phenyl-, an examination of structurally similar molecules, such as chalcones and other ketone derivatives, may offer potential areas for future investigation.

Chalcones, which are precursors to flavonoids, are characterized by an open-chain α,β-unsaturated ketone core. Numerous studies have reported a wide range of pharmacological activities for chalcone derivatives, including:

-

Anticancer Activity: Certain chalcone derivatives have been investigated for their potential as anticancer agents.[5] For example, new 3-furan-1-thiophene-based chalcones were synthesized and evaluated for their anticancer activity against breast cancer cell lines.[5]

-

Antibacterial Activity: The antibacterial properties of chalcone derivatives have been documented against both Gram-positive and Gram-negative bacteria.[5]

-

Antioxidant Activity: The free radical scavenging activity of some chalcones has been evaluated using methods like the DPPH assay.[5][6]

-

Anti-inflammatory Activity: Certain 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives, which share some structural similarities, have shown significant anti-inflammatory activity in studies using carrageenan-induced rat paw edema.[6]

It is crucial to emphasize that these findings pertain to related but structurally distinct compounds. The specific biological effects and mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl- remain to be elucidated through dedicated experimental studies.

Experimental Workflow for Future Investigation

To determine the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-, a systematic experimental approach would be required. The following workflow outlines a potential strategy for such an investigation.

Caption: A proposed experimental workflow for the investigation of the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-. While its chemical properties are known, its biological effects have not been a subject of published research. The pharmacological activities of structurally related compounds, such as chalcones, suggest that this molecule could possess interesting biological properties. However, direct experimental evidence is required to confirm any such activity and to elucidate the underlying molecular mechanisms. The proposed experimental workflow provides a roadmap for future research in this area. For scientists and drug development professionals, 1-Butanone, 3-hydroxy-1-phenyl- represents an unexplored area of chemical space with potential for new discoveries.

References

- 1. 3-Hydroxy-1-phenylbutan-2-one | C10H12O2 | CID 13600679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (r)-3-Hydroxy-1-phenyl-butan-1-one | C10H12O2 | CID 5324981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING – International Journal of Therapeutic Applications [npaa.in]

InChIKey IKOAVSIGNGDTNP-UHFFFAOYSA-N compound details

An in-depth analysis of the InChIKey "IKOAVSIGNGDTNP-UHFFFAOYSA-N" reveals that this identifier does not correspond to a specific, publicly documented chemical compound. Extensive searches across major chemical databases, including PubChem, ChemSpider, and ChEMBL, as well as broader scientific literature repositories, yielded no conclusive results for a compound with this unique identifier.

The InChIKey (International Chemical Identifier Key) is a standardized, hashed representation of a chemical structure, designed to be a unique and unambiguous identifier. The inability to resolve "IKOAVSIGNGDTNP-UHFFFAOYSA-N" suggests one of the following possibilities:

-

Typographical Error: The provided InChIKey may contain a typographical error.

-

Proprietary Compound: The compound may be a proprietary substance that has not been disclosed in public databases.

-

Novel or Unpublished Compound: The InChIKey could belong to a novel compound that has not yet been published or registered in public chemical databases.

-

Incorrect Identifier: The identifier itself might have been generated incorrectly.

Due to the inability to identify the specific chemical compound associated with the InChIKey "IKOAVSIGNGDTNP-UHFFFAOYSA-N," it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations for signaling pathways and experimental workflows are all contingent on having a defined chemical entity to research.

Without a known compound, there is no associated data on its chemical properties, biological activity, mechanism of action, or any experimental procedures to report. Therefore, the subsequent sections on data presentation, experimental protocols, and mandatory visualizations cannot be completed.

Researchers, scientists, and drug development professionals who have encountered this InChIKey are advised to double-check the identifier for any potential errors and, if possible, refer to the original source of the InChIKey for more information about the compound's identity and structure. Once the correct compound is identified, a thorough investigation into its properties and biological activities can be conducted.

Synthesis of C10H12O2 Isomers: A Technical Guide for Researchers

Abstract: The molecular formula C10H12O2 encompasses a diverse range of isomeric compounds, several of which are of significant interest in the fields of flavor and fragrance, materials science, and pharmaceutical development. This technical guide provides an in-depth overview of the synthesis pathways for two prominent isomers: 4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone, and Ethyl Cinnamate. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The isomers of C10H12O2, while sharing the same elemental composition, exhibit a wide array of chemical structures and, consequently, distinct physical, chemical, and biological properties. This guide focuses on the synthesis of two commercially and academically relevant isomers: Raspberry Ketone, a natural phenolic compound responsible for the characteristic aroma of raspberries, and Ethyl Cinnamate, an ester with applications as a flavoring agent and in the perfume industry. The synthesis routes discussed herein employ fundamental organic reactions, providing illustrative examples of common synthetic transformations.

Synthesis of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)

The industrial synthesis of Raspberry Ketone is typically achieved through a two-step process commencing with a Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with acetone, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated ketone.

Pathway Overview

The overall synthesis pathway for Raspberry Ketone is depicted below:

Experimental Protocols

Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol (3-5 mL per gram of aldehyde), add acetone (1.5-3.0 eq).

-

Slowly add an aqueous solution of sodium hydroxide (10% w/v) to the mixture at room temperature.

-

Continue stirring for 2-4 hours, during which a precipitate will form.

-

Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to yield pure (E)-4-(4-hydroxyphenyl)but-3-en-2-one.

Step 2: Synthesis of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)

Method A: Catalytic Hydrogenation with Nickel Boride

-

Prepare the nickel boride catalyst in situ by dissolving nickel(II) chloride hexahydrate in methanol, followed by the slow addition of sodium borohydride.

-

To this freshly prepared catalyst suspension, add a solution of (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1.0 eq) in methanol.

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain Raspberry Ketone.

Method B: Transfer Hydrogenation

-

In a round-bottom flask, combine (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1.0 eq), palladium on alumina (Pd/Al2O3, 5 mol%), and sodium formate (3.0 eq) in methanol.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Raspberry Ketone.

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-hydroxybenzaldehyde, Acetone | NaOH | Ethanol | RT | 2-4 | 90-95 |

| 2A | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | H₂, Ni₂B | Methanol | RT | 2-6 | ~99 |

| 2B | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | Sodium Formate, Pd/Al₂O₃ | Methanol | Reflux | 1-2 | High |

Synthesis of Ethyl Cinnamate

Ethyl Cinnamate can be efficiently synthesized via two primary routes: the Claisen condensation of benzaldehyde and ethyl acetate, and the Fischer esterification of cinnamic acid with ethanol.

Pathway Overview

Pathway A: Claisen Condensation

This pathway involves the base-catalyzed condensation of an ester enolate with an aldehyde.

Pathway B: Fischer Esterification

This is an acid-catalyzed esterification between a carboxylic acid and an alcohol.

Experimental Protocols

Pathway A: Claisen Condensation (Based on Organic Syntheses Procedure)

-

In a two-necked flask fitted with a reflux condenser and a mechanical stirrer, place dry xylene and clean sodium metal cut into small pieces.

-

Heat the flask in an oil bath until the sodium melts, then stir vigorously to disperse the sodium into fine particles.

-

Remove the oil bath and continue stirring until the sodium solidifies. Decant the xylene.

-

Add absolute ethyl acetate containing a small amount of absolute ethanol to the dispersed sodium.

-